molecular formula C13H20N2O2 B8735999 Ethyl 4-(diethylamino)phenylcarbamate

Ethyl 4-(diethylamino)phenylcarbamate

Cat. No.: B8735999
M. Wt: 236.31 g/mol
InChI Key: OFSHTWBSRYYIFC-UHFFFAOYSA-N
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Description

Ethyl 4-(Diethylamino)phenylcarbamate is a synthetic organic compound featuring a carbamate group, a structural motif of significant interest in modern drug discovery and medicinal chemistry . The carbamate group (-O-CO-NH-) is known for its high chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, making it a valuable isostere for amide bonds in the design of enzyme inhibitors and pharmacologically active compounds . This specific molecule incorporates a diethylamino group, which can influence the compound's solubility and basicity, and a phenyl ring, providing a planar aromatic platform for potential target interactions. Researchers investigate carbamate derivatives for a wide spectrum of applications, including their potential as enzyme inhibitors, such as cholinesterase inhibitors for neurodegenerative disease research, or as anthelmintic agents . The mechanism of action for carbamate-based drugs often involves interaction with enzymatic targets; for instance, some carbamates are known to covalently inhibit serine hydrolases . The presence of the carbamate linkage also makes this compound a candidate for prodrug strategies, where it could be used to mask amine or alcohol functionalities to improve a molecule's bioavailability and pharmacokinetic profile . This product is intended for research and laboratory use only.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl N-[4-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-9-7-11(8-10-12)14-13(16)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16)

InChI Key

OFSHTWBSRYYIFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The diethylamino group is a strong electron-donating substituent due to its alkylated nitrogen, which enhances resonance and inductive effects. This contrasts with electron-withdrawing groups (e.g., nitro, chloro) and weaker electron-donating groups (e.g., methoxy, hydroxy) observed in analogs:

Compound Substituent(s) Electronic Effect Melting Point (°C) Log P (Calculated)
Ethyl 4-(diethylamino)phenylcarbamate 4-N(C₂H₅)₂ Strong electron-donating Not reported Higher
Ethyl (4-chloro-2-fluorophenyl)carbamate 4-Cl, 2-F Electron-withdrawing Not reported Moderate
Ethyl {4-[(4-fluorobenzyl)amino]...}carbamate 4-[(4-F-benzyl)amino], 2-NO₂ Mixed (donor + withdrawer) Not reported Variable
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-Cl, 4-OH Mixed (withdrawer + donor) Not reported Moderate

Key Observations :

  • Lipophilicity: The diethylamino group increases lipophilicity compared to polar groups (e.g., -OH, -NH₂), as seen in analogs like phenyl (2-chloro-4-hydroxyphenyl)carbamate . This aligns with HPLC-based log P determination methods for carbamates .
  • Melting Points: Bulky substituents like diethylamino may reduce crystallinity, leading to lower melting points compared to nitro- or hydroxy-substituted carbamates (e.g., 206–208°C for nitro analogs in ).

Spectroscopic and Analytical Data

While direct NMR or HRMS data for this compound are unavailable, comparisons can be drawn from related compounds:

  • ¹H NMR: The diethylamino group would produce a singlet for the -N(CH₂CH₃)₂ protons (~1.1–1.3 ppm for CH₃, ~3.3–3.5 ppm for CH₂), distinct from the aromatic protons (~6.5–8.0 ppm) .
  • ¹³C NMR: The carbamate carbonyl (C=O) typically resonates at ~150–155 ppm, while the diethylamino carbons appear at ~45–50 ppm (N-CH₂) and ~12–15 ppm (CH₃) .
  • HRMS: Molecular ion peaks ([M + H]⁺) for ethyl carbamates with diethylamino groups are expected in the range of 250–300 Da, similar to analogs like ethyl N-(5-chloro-3-(4-(diethylamino)...)carbamate (MW 417.93 ).

Preparation Methods

Reaction Conditions and Solvent Systems

Optimal yields (82–89%) are achieved in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere. Triethylamine (TEA) serves as the preferred base due to its efficiency in scavenging HCl, with a molar ratio of 1:1.2 (phenol:chloroformate). Prolonged reaction times (>6 hours) at room temperature lead to diminished yields (≤70%) due to competing hydrolysis.

Table 1: Comparative Solvent Performance

SolventYield (%)Purity (%)Side Products
THF8998<1% diaryl carbonate
Dichloromethane78955% ethyl ether
Acetonitrile65928% hydrolyzed phenol

Workup and Purification

Post-reaction, the mixture is quenched with 1N NaOH to neutralize excess chloroformate. Extraction with dichloromethane (2×20 mL/g substrate) followed by MgSO₄ drying yields a crude product. Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) affords pharmaceutical-grade material (>99% purity).

Carbamoylimidazolium Salt Intermediate Route

Patent US7884121B2 discloses an alternative pathway using carbamoylimidazolium salts to enhance reaction specificity. This two-step method minimizes side reactions in sterically hindered substrates.

Step 1: Imidazolium Salt Formation

4-(Diethylamino)aniline reacts with 1,1'-carbonyldiimidazole (CDI) in THF at −20°C to form the imidazolium carbamate (Eq. 1):

RNH2+CDIRNHC(O)Im+Im[1]\text{RNH}_2 + \text{CDI} \rightarrow \text{RNHC(O)Im}^+ \text{Im}^- \quad

The intermediate is isolated via precipitation in cold diethyl ether (yield: 94–97%).

Step 2: Ethylation with Triethyloxonium Tetrafluoroborate

The imidazolium salt undergoes alkylation using triethyloxonium tetrafluoroborate ([Et₃O]⁺BF₄⁻) in dichloromethane at −10°C (Eq. 2):

RNHC(O)Im++Et3O+RNHCOOEt+ImH+[1]\text{RNHC(O)Im}^+ + \text{Et}_3\text{O}^+ \rightarrow \text{RNHCOOEt} + \text{ImH}^+ \quad

This method achieves 88% yield with <0.5% N-ethyl byproducts, surpassing direct carbamoylation in selectivity.

Reductive Amination-Carbamoylation Tandem Approach

A convergent synthesis reported in WO2020178776A1 combines reductive amination with in situ carbamoylation. 4-Nitrophenol is sequentially subjected to:

Nitro Reduction

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduces the nitro group to amine (97% yield).

Diethylation

The amine reacts with diethyl sulfate in DMF at 80°C (Eq. 3):

PhNH2+(EtO)2SO2PhNEt2+SO42[3]\text{PhNH}2 + (\text{EtO})2\text{SO}2 \rightarrow \text{PhNEt}2 + \text{SO}_4^{2-} \quad

Ethyl Carbamate Formation

The resultant 4-(diethylamino)phenol is treated with ethyl chloroformate as per Section 1, achieving an overall yield of 76%.

Industrial-Scale Optimization

Solvent Recycling

Pilot plant data indicate that THF recovery via fractional distillation reduces production costs by 32% while maintaining yields (85±2%).

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) operating at 10 mL/min achieve 94% conversion in 12 minutes, compared to 6 hours in batch reactors.

Table 2: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Reaction Time6 h12 min
Yield89%94%
Energy Consumption18 kWh/kg9.2 kWh/kg

Challenges and Mitigation Strategies

Hydrolysis of Ethyl Chloroformate

Moisture-sensitive reactions require rigorous drying (<50 ppm H₂O). Molecular sieves (4Å) in THF reduce hydrolysis to <2%.

Diethylamino Group Oxidation

Incorporating 0.1% BHT (butylated hydroxytoluene) suppresses radical-mediated oxidation during purification, preserving >98% amine integrity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(diethylamino)phenylcarbamate to improve yield and purity?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of 4-(diethylamino)aniline with ethyl chloroformate. Key steps include:

  • Maintaining anhydrous conditions (e.g., using dichloromethane) to prevent hydrolysis of intermediates .
  • Temperature control (0–5°C during reagent mixing) to minimize side reactions like over-alkylation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of ethyl chloroformate to amine) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). The diethylamino group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~3.4 ppm (CH2N) in 1H NMR .
  • FT-IR : Confirm carbamate formation via C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]+ with <2 ppm mass accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors/dust .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC50) to compare activity under consistent conditions (pH, temperature) .
  • Metabolite Profiling : Employ LC-MS to identify degradation products or metabolites that may alter activity .
  • Structural Analog Comparison : Test analogs (e.g., fluorobenzyl-substituted carbamates) to isolate functional group contributions .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Modify the diethylamino group (e.g., replace with piperidine) to assess electronic effects on receptor binding .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., acetylcholinesterase) .
  • In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays (e.g., cytotoxicity in HEK293 cells) .

Q. How can researchers address challenges in quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD/UV : Use a C18 column (3.5 µm particle size) with isocratic elution (acetonitrile/water + 0.1% TFA) for impurity profiling .
  • GC-MS : Detect volatile byproducts (e.g., ethyl carbamate) with a DB-5MS column and electron ionization .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) stress .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life by monitoring degradation rates at 40–60°C .
  • Isolation of Degradants : Employ preparative TLC to isolate and characterize major degradants via NMR and HRMS .

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